5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one
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Overview
Description
5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one, also known as 5-benzyloxy-2-hydroxymethyl-1-methyl-1,4-dihydropyridin-4-one (BHMDHP), is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. BHMDHP has a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. BHMDHP is a relatively new compound and has been studied in the laboratory setting for its potential applications in the medical field.
Scientific Research Applications
Chromones and Their Derivatives as Radical Scavengers
Chromones, which share a similar benzopyran core to the compound , have been studied for their antioxidant properties, such as radical scavenging activities that could delay or inhibit cell impairment leading to various diseases. Their structure-activity relationship suggests that certain functional groups are crucial for their effectiveness, indicating that similar compounds might also have potential as radical scavengers or in other antioxidant applications (Yadav et al., 2014).
DNA Hydroxymethylation in Cancer Research
Research on DNA 5-hydroxymethylation, particularly involving 5-hydroxymethylcytosine (5hmC), highlights its role in cancer and suggests that related hydroxymethyl compounds might be relevant in studying epigenetic modifications, carcinogenesis, and potential cancer biomarkers. This underscores the significance of hydroxymethyl functionalities in molecular biology and oncology research (Xu et al., 2021).
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines are important in medicinal chemistry, serving as scaffolds for various drugs due to their biological activities. The synthesis methods and applications of these compounds, including their role in organic chemistry and potential therapeutic uses, provide a context for researching similar dihydropyridine derivatives (Sohal, 2021).
Conversion of Biomass to Furan Derivatives
Research on the conversion of plant biomass into valuable chemicals like 5-Hydroxymethylfurfural (HMF) demonstrates the utility of hydroxymethyl groups in sustainable chemistry and materials science. This indicates potential applications of similar compounds in the development of new materials, fuels, and chemicals from renewable resources (Chernyshev et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to be active against certain types of cancer cells .
Mode of Action
Compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, disrupting cellular processes, or inducing chemical reactions .
Biochemical Pathways
Many compounds exert their effects by interacting with multiple biochemical pathways, leading to a cascade of downstream effects .
Pharmacokinetics
Pharmacokinetics describes the relationship between the drug dose and the resulting drug concentrations in plasma and tissue .
Result of Action
Similar compounds have been found to have significant activity against certain types of cancer cells .
Properties
IUPAC Name |
2-(hydroxymethyl)-1-methyl-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15-8-14(13(17)7-12(15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLQRPYXFWDLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523230 |
Source
|
Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89539-51-5 |
Source
|
Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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